N-hydroxyoctadeca-9,11,13-trienamide
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Overview
Description
N-hydroxyoctadeca-9,11,13-trienamide: is a compound belonging to the class of organic compounds known as hydroxylated fatty acids. These compounds are characterized by the presence of hydroxyl groups attached to the carbon chain of fatty acids. This compound is particularly notable for its three conjugated double bonds and a hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyoctadeca-9,11,13-trienamide typically involves the hydroxylation of octadeca-9,11,13-trienoic acid. This can be achieved through various methods, including enzymatic oxidation or chemical hydroxylation. Enzymatic oxidation often employs lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids, resulting in the formation of hydroxylated products .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis using catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-hydroxyoctadeca-9,11,13-trienamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogen gases or halogenating agents like thionyl chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: N-hydroxyoctadeca-9,11,13-trienamide is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cellular signaling pathways. It is known to interact with specific receptors and enzymes, influencing various physiological processes .
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its ability to modulate immune responses and protect against oxidative stress .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants. Its hydroxylated structure enhances the properties of these materials, making them more environmentally friendly .
Mechanism of Action
N-hydroxyoctadeca-9,11,13-trienamide exerts its effects through various molecular targets and pathways. It interacts with peroxisome proliferator-activated receptors, modulating gene expression and influencing lipid metabolism . Additionally, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
13-hydroxyoctadeca-9,11-dienoic acid: Another hydroxylated fatty acid with similar anti-inflammatory properties.
9-hydroxyoctadecadienoic acid: Shares structural similarities but differs in the position of the hydroxyl group and double bonds.
Uniqueness: N-hydroxyoctadeca-9,11,13-trienamide is unique due to its three conjugated double bonds and specific hydroxylation pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61361-79-3 |
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Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-hydroxyoctadeca-9,11,13-trienamide |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h5-10,21H,2-4,11-17H2,1H3,(H,19,20) |
InChI Key |
CHHXJCQQUFNYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)NO |
Origin of Product |
United States |
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